molecular formula C21H30O6 B1247861 Decipienolide A

Decipienolide A

Cat. No.: B1247861
M. Wt: 378.5 g/mol
InChI Key: ZRQVIGLTTXPLCI-HAWPVILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decipienolide A is a tetracyclic bergamotane-type sesquiterpene characterized by a distinctive 6/4/5/5 fused-ring system . It is produced by fungal species such as Podosporagenus and Eutypella spp., often under specific culture conditions. For instance, in Podospora anserina, its production is influenced by chromatin-modifying agents (e.g., SAHA) and genetic perturbations (e.g., Kmt6 deletion), with higher yields observed in solid media compared to liquid cultures . Structurally, this compound serves as a key moiety in hybrid meroterpenoids like eutypellacytosporins A–D, where it is ester-linked to cytosporin D .

Properties

Molecular Formula

C21H30O6

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C21H30O6/c1-11-8-21(27-17(11)23)9-20(10-25-21)14-6-15(20)12(2)16(7-14)26-18(24)19(4,5)13(3)22/h11,13-16,22H,2,6-10H2,1,3-5H3/t11-,13?,14+,15-,16-,20-,21-/m0/s1

InChI Key

ZRQVIGLTTXPLCI-HAWPVILYSA-N

Isomeric SMILES

C[C@H]1C[C@@]2(C[C@]3(CO2)[C@@H]4C[C@H]3C(=C)[C@H](C4)OC(=O)C(C)(C)C(C)O)OC1=O

Canonical SMILES

CC1CC2(CC3(CO2)C4CC3C(=C)C(C4)OC(=O)C(C)(C)C(C)O)OC1=O

Synonyms

decipienolide A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Bergamotane-Type Sesquiterpenes

Compound Core Structure Key Modifications Source
This compound 6/4/5/5 tetracyclic C-12,32 esterifiable hydroxyl Podospora anserina
Expansolide A 6/4/5/5 tetracyclic C-8 epoxy group Eutypella spp.
Purpurolide B 6/4/5/5 tetracyclic C-12 lactone ring Marine fungi

Hybrid Meroterpenoids: Eutypellacytosporins A–D

This compound is a critical building block for eutypellacytosporins A–D, meroterpenoids produced by the Arctic fungus Eutypella sp. D-1. These hybrids are formed via a 12,32-ester linkage between this compound/B and cytosporin D, a polyketide-derived moiety . Key distinctions include:

  • Eutypellacytosporin A: Incorporates this compound, exhibiting moderate cytotoxicity against PANC-1 cells (IC50: 8.3 µM) .
  • Eutypellacytosporin C: Uses Decipienolide B, with slightly reduced activity (IC50: 12.7 µM) .

Table 2: Bioactivity and Structural Features of Eutypellacytosporins

Compound Decipienolide Moiety Cytotoxicity (IC50, µM) Cell Line (Most Sensitive)
Eutypellacytosporin A This compound 8.3 PANC-1
Eutypellacytosporin B This compound 9.1 DU145
Eutypellacytosporin C Decipienolide B 12.7 Huh7
Eutypellacytosporin D Decipienolide B 14.5 SW1990

Secondary Metabolites from Podospora anserina

Under chromatin-deregulating conditions, P. anserina produces this compound alongside compounds like Anserinone A/B, Alachalasin A, and Podosporin A . Comparative analysis reveals:

  • Alachalasin A: A cytochalasan with potent actin-binding activity, unlike this compound’s weak cytotoxicity .

Table 3: Production Conditions and Yields in P. anserina

Compound Liquid Media Yield (Peak Area) Solid Media Yield (Peak Area) SAHA/Kmt6 Induction
This compound Low High Moderate
Anserinone B Undetectable Moderate High
Alachalasin A High Low Undetectable

Functional and Bioactivity Comparisons

In contrast, simpler analogs like Expansolide A lack significant activity despite similar core structures . Additionally, production yields are highly condition-dependent: this compound thrives in solid media, whereas Alachalasin A prefers liquid cultures .

Q & A

Basic: How to structure a focused research question for studying Decipienolide A's biological activity?

Methodological Answer:
Apply the PICOT framework :

  • Population (e.g., specific cell lines or animal models)
  • Intervention (this compound concentration, administration route)
  • Comparison (vehicle controls or reference compounds)
  • Outcome (quantifiable endpoints like IC50 or apoptosis markers)
  • Timeframe (exposure duration).
    This ensures alignment with experimental goals and facilitates hypothesis testing .

Advanced: How to resolve contradictions in reported mechanisms of action for this compound?

Methodological Answer:
Conduct a systematic review with:

  • Sensitivity analysis to assess variables (e.g., assay protocols, purity standards).
  • Quality assessment using tools like ROBINS-I to evaluate bias in existing studies.
  • Meta-regression to identify confounding factors (e.g., solvent differences).
    Follow Cochrane guidelines for reproducible synthesis and report findings with forest plots .

Basic: What experimental design principles are critical for in vitro studies of this compound?

Methodological Answer:

  • Use dose-response curves with ≥5 concentrations to capture EC50/IC50.
  • Include triplicate technical replicates and vehicle controls.
  • Validate assays with positive controls (e.g., cisplatin for cytotoxicity).
  • Document solvent preparation to avoid confounding solubility effects .

Advanced: How to apply the FINER criteria to optimize this compound pharmacokinetic studies?

Methodological Answer:

  • Feasibility : Pilot studies on compound stability in biological matrices.
  • Novelty : Compare absorption kinetics against structural analogs.
  • Ethical : Use IACUC-approved protocols for animal models.
  • Relevant : Link pharmacokinetic parameters (Cmax, AUC) to therapeutic indices .

Basic: How to conduct a comprehensive literature review on this compound's structural analogs?

Methodological Answer:

  • Use Boolean search strings in PubMed/Web of Science:
    ("this compound" OR "Congener*") AND ("synthesis" OR "bioactivity") NOT "patent".
  • Apply PRISMA guidelines for screening and document exclusion criteria.
  • Assess publication bias via funnel plots and Egger’s test .

Advanced: What statistical methods address dose-dependent synergism between this compound and chemotherapeutics?

Methodological Answer:

  • Chou-Talalay Combination Index : Use CompuSyn for dose-effect analysis.
  • Bliss Independence Model : Validate non-interactive vs. synergistic effects.
  • Isobolograms : Graphically represent additive vs. synergistic interactions.
    Ensure power analysis (α=0.05, β=0.2) to determine sample size .

Basic: How to mitigate confounding variables in this compound animal studies?

Methodological Answer:

  • Randomized block design : Stratify by weight/age.
  • Blinded outcome assessment : Mask treatment groups during data collection.
  • Covariate adjustment : Use ANCOVA for baseline tumor volume in xenograft models .

Advanced: How to validate target engagement assays for this compound?

Methodological Answer:

  • Orthogonal validation : Combine SPR (binding kinetics) with CETSA (thermal shift).
  • Genetic confirmation : CRISPR knockout of putative targets to assess effect abolition.
  • Inter-laboratory reproducibility : Collaborate for cross-validation .

Basic: What ethical considerations apply to early-phase this compound clinical trials?

Methodological Answer:

  • Follow ICH E6 GCP guidelines for informed consent and adverse event reporting.
  • Implement DSMB oversight with pre-defined stopping rules (e.g., ≥Grade 3 toxicity).
  • Include pharmacokinetic monitoring to avoid overdosing .

Advanced: How to enhance structure-activity relationship (SAR) models for this compound analogs?

Methodological Answer:

  • QSAR modeling : Use MOE or Schrödinger Suite with descriptors like logP and polar surface area.
  • Temporal validation : Split datasets chronologically to test predictive power.
  • SHAP analysis : Interpret machine learning models to identify critical molecular features .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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